molecular formula C25H25N3O3S2 B2735384 N-(3-methoxyphenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanamide CAS No. 1326828-65-2

N-(3-methoxyphenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanamide

Cat. No. B2735384
CAS RN: 1326828-65-2
M. Wt: 479.61
InChI Key: FPFAOCIDXGPUCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and the overall yield .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include information about the reagents and conditions required for the reaction, the mechanism of the reaction, and the products formed .


Physical And Chemical Properties Analysis

This includes information about the compound’s melting point, boiling point, solubility, stability, and other physical and chemical properties .

Scientific Research Applications

Synthesis and Structural Characterization

The compound of interest belongs to a class of chemicals that often serve as intermediates or final products in the synthesis of more complex molecules. For example, research involving organophosphorus compounds has shown that reactions of certain oxo-esters and amides can yield derivatives with potential for further chemical manipulation (Pedersen & Lawesson, 1974). Similarly, studies on acetoacetanilides have developed methods for synthesizing thienopyridines and other fused derivatives, demonstrating the versatility of these compounds in heterocyclic synthesis (Harb, Hussein, & Mousa, 2006).

Antimicrobial and Antitumor Activities

Compounds with structural features similar to N-(3-methoxyphenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanamide have shown promising biological activities. For instance, new thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity, displaying potent efficacy against various human cancer cell lines (Hafez & El-Gazzar, 2017). Another study highlighted the antimicrobial potential of pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring, showing moderate activity against selected pathogens (Farag, Kheder, & Mabkhot, 2009).

Applications in Molecular Electronics and Photodynamic Therapy

Further, the synthesis and structural features of related compounds find applications in the development of materials for molecular electronics, demonstrating the utility of such molecules in fabricating molecular wires (Stuhr-Hansen et al., 2005). Additionally, new derivatives with benzenesulfonamide groups have been synthesized, showing significant fluorescent properties and potential for photodynamic therapy, indicating their usefulness in medical research (Pişkin, Canpolat, & Öztürk, 2020).

Safety And Hazards

This section would detail any known hazards associated with the compound, such as toxicity, flammability, and environmental impact .

Future Directions

This would involve a discussion of potential future research directions, such as further studies to elucidate the compound’s properties or potential applications .

properties

IUPAC Name

N-(3-methoxyphenyl)-2-[4-oxo-3-(2-phenylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S2/c1-3-21(23(29)26-18-10-7-11-19(16-18)31-2)33-25-27-20-13-15-32-22(20)24(30)28(25)14-12-17-8-5-4-6-9-17/h4-11,13,15-16,21H,3,12,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFAOCIDXGPUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=CC=C1)OC)SC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanamide

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